![molecular formula C24H33O2P B14265778 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol CAS No. 173066-85-8](/img/structure/B14265778.png)
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The cyclobutanol ring and octyl chain contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol can be compared with similar compounds such as:
1-(propan-2-yl)cyclobutan-1-ol: This compound has a similar cyclobutanol ring but lacks the diphenylphosphoryl group and octyl chain, making it less complex.
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol: This compound features an imidazole ring instead of the diphenylphosphoryl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutanol ring, diphenylphosphoryl group, and octyl chain, which confer distinct chemical and biological properties.
Eigenschaften
173066-85-8 | |
Molekularformel |
C24H33O2P |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C24H33O2P/c1-3-4-5-12-18-23(2,24(25)19-13-20-24)27(26,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17,25H,3-5,12-13,18-20H2,1-2H3 |
InChI-Schlüssel |
OVKBJESAPYHICH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C1(CCC1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.